Cyclohexene-d10
Overview
Description
Cyclohexene-d10 is a deuterated analog of cyclohexene, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C6D10 and a molecular weight of 92.21 g/mol . Deuterium, a stable isotope of hydrogen, is used to label the compound, making it valuable in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Cyclohexene-d10 is a deuterated derivative of cyclohexene, a cyclic hydrocarbon It’s important to note that cyclohexene and its derivatives are often used in organic synthesis as precursors or intermediates .
Mode of Action
One study suggests that the oxidation of cyclic olefins, such as cyclohexene, by mononuclear nonheme manganese(iv)-oxo (mn(iv)o) complexes can occur predominantly via the c═c double bond epoxidation . This reaction proceeds via a repetition of hydroruthenation and β-elimination .
Biochemical Pathways
Cyclohexane, a related compound, is known to be metabolized by bacteria through a series of oxidation reactions, converting cyclohexane to cyclohexanol, then to cyclohexanone, and finally to adipate . This pathway involves several enzymes, including cyclohexanol dehydrogenase and cyclohexanone 1,2-monooxygenase .
Pharmacokinetics
Its metabolism may involve oxidation reactions similar to those described for cyclohexane .
Result of Action
The oxidation of cyclohexene and its derivatives can result in the formation of epoxides, which can react with various biomolecules and potentially exert biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the oxidation reactions involving cyclohexene . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Cyclohexene-d10, like its non-deuterated counterpart, is likely to participate in biochemical reactions involving enzymes and proteins. Specific interactions with biomolecules have not been extensively studied. This reaction is catalyzed by enzymes similar to butane monooxygenase .
Cellular Effects
Cyclohexene, its non-deuterated counterpart, has been shown to participate in enzymatic reactions leading to the formation of cyclohexenes . These reactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cyclohexene, its non-deuterated counterpart, is known to undergo oxidation to form cyclohexanol . This reaction involves binding interactions with enzymes similar to butane monooxygenase . The oxidation of cyclohexene can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The preparation of fully deuterium-labeled cyclohexene by H/D-exchange reaction was performed efficiently in the presence of a ruthenium catalyst under irradiation of microwaves . This suggests that this compound may have good stability and minimal degradation over time.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as cyclohexene. Cyclohexene can be oxidized to form cyclohexanol, which can further be metabolized to other compounds . This process involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene-d10 can be synthesized through the deuteration of cyclohexene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D2) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but in larger reactors designed to handle higher volumes of reactants and deuterium gas. The process is optimized for maximum yield and purity, ensuring that the final product has a high isotopic purity, typically around 98% deuterium .
Chemical Reactions Analysis
Types of Reactions: Cyclohexene-d10 undergoes similar chemical reactions as its non-deuterated counterpart, cyclohexene. These include:
Oxidation: this compound can be oxidized to cyclohexanone-d10 or cyclohexanol-d10 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to cyclohexane-d12 using reducing agents such as lithium aluminum deuteride (LiAlD4).
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) to form dibromo-cyclohexane-d10.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlD4 in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Cyclohexanone-d10, cyclohexanol-d10.
Reduction: Cyclohexane-d12.
Substitution: Dibromo-cyclohexane-d10.
Scientific Research Applications
Cyclohexene-d10 is widely used in scientific research due to its deuterium labeling. Key applications include:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to study the compound’s structure and dynamics.
Isotope Tracing: Used in metabolic studies to trace the pathways of cyclohexene derivatives in biological systems.
Material Science: Helps in studying the properties of polymers and other materials where cyclohexene is a monomer.
Pharmaceutical Research: Used to investigate the metabolism and pharmacokinetics of cyclohexene-based drugs.
Comparison with Similar Compounds
Cyclohexene-d10 is unique due to its complete deuteration. Similar compounds include:
Cyclohexane-d12: Fully deuterated cyclohexane, used in similar applications but lacks the double bond present in this compound.
Cyclohexanol-d12: Deuterated cyclohexanol, used in studies involving alcohols.
Cyclohexanone-d10: Deuterated cyclohexanone, used in ketone-related research.
Compared to these compounds, this compound is particularly valuable in studies involving unsaturated hydrocarbons and their reactions.
Properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIXCUEYOPUTN-KYJNQUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583823 | |
Record name | (~2~H_10_)Cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16035-50-0 | |
Record name | (~2~H_10_)Cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16035-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of cyclohexene-d10 in scientific research?
A1: this compound, the perdeuterated form of cyclohexene, serves as a valuable tool for investigating reaction mechanisms and isotopic effects. By substituting all hydrogen atoms with deuterium, researchers can track the fate of specific atoms during reactions, providing insights into reaction pathways and intermediates. [, , , , , ]
Q2: How does deuteration in this compound influence its reactivity compared to cyclohexene?
A2: Studies employing cyclohexene and this compound in oxidation reactions with metal-oxo complexes reveal a significant influence of deuteration on reaction pathways. In reactions with a Compound I model of Cytochrome P450, cyclohexene exhibits a shift from C=C epoxidation to C-H hydroxylation at lower temperatures, while this compound predominantly undergoes epoxidation regardless of temperature. This difference arises from a significant tunneling effect on hydrogen atom abstraction in cyclohexene, an effect minimized in the deuterated counterpart. [, ]
Q3: Are there any differences in product distribution when using this compound compared to cyclohexene in radiolysis experiments?
A4: Indeed, studies on the radiolysis of binary solutions containing cyclohexene and this compound reveal distinct product distributions. Notably, deuterium substitution in the olefin significantly alters the dimer product profiles, suggesting a mechanism where charge transfer from saturated hydrocarbon ions to the olefin precedes dimer formation. []
Q4: Can you provide details on the molecular formula, weight, and spectroscopic data for this compound?
A5: * Molecular Formula: C₆D₁₀* Molecular Weight: 90.22 g/mol* Spectroscopic Data: While specific data might vary based on the spectroscopic technique used, a study reports the vibrational spectra and utilizes them to deduce the molecular conformation of this compound. [] Additionally, the microwave spectra of this compound have been analyzed to determine its structure. []
Q5: How does the use of this compound contribute to a deeper understanding of ultrafast dynamics in organic molecules?
A6: Pump-probe experiments exciting cyclohexene and this compound at 200 nm, followed by multiphoton ionization, unveiled distinct time constants. Deuteration specifically affected one time constant associated with travel time on the excited pipi* surface, suggesting the initiation of a [, ]-sigmatropic H shift in this state. This provides valuable information about the early-time dynamics and photochemical pathways of cyclohexene and potentially other simple olefins. []
Q6: Beyond its role in mechanistic studies, are there other applications of this compound in chemical synthesis?
A7: While this compound primarily serves as a mechanistic probe, its preparation via H/D-exchange reactions, potentially catalyzed by ruthenium complexes under microwave irradiation, showcases its utility in deuterium labeling strategies. These labeling methods are crucial for developing internal standards in mass spectrometry and exploring isotope effects in various chemical and biological processes. [, ]
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